molecular formula C21H32BNO4 B13488621 Cyclopropyl-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester

Cyclopropyl-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester

Cat. No.: B13488621
M. Wt: 373.3 g/mol
InChI Key: SAXTVUJFJHNWJL-UHFFFAOYSA-N
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Description

Cyclopropyl-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester is a boronic ester derivative widely used in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry for constructing biaryl motifs. The compound features a tert-butyl carbamate (BOC) protecting group, a cyclopropylamine moiety, and a benzyl-linked pinacol boronic ester. This structure balances steric protection, stability, and reactivity, making it valuable in drug discovery and organic synthesis .

Properties

Molecular Formula

C21H32BNO4

Molecular Weight

373.3 g/mol

IUPAC Name

tert-butyl N-cyclopropyl-N-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]carbamate

InChI

InChI=1S/C21H32BNO4/c1-19(2,3)25-18(24)23(17-11-12-17)14-15-9-8-10-16(13-15)22-26-20(4,5)21(6,7)27-22/h8-10,13,17H,11-12,14H2,1-7H3

InChI Key

SAXTVUJFJHNWJL-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CN(C3CC3)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of cyclopropylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions to form the desired ester . The reaction conditions often include the use of catalysts such as palladium complexes and bases like potassium carbonate to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The use of high-throughput screening and optimization techniques ensures the efficient production of the compound with high purity and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the desired product.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while reduction may produce cyclopropyl alcohols.

Scientific Research Applications

Cyclopropyl-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclopropyl-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic reactions. It can also interact with biological macromolecules, modulating their activity and function. The pathways involved may include enzyme inhibition or activation, receptor binding, and signal transduction modulation.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Structural Variations

Table 1: Structural Comparison of Boronic Ester Derivatives
Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Differences
Target Compound Benzene Cyclopropylamine, BOC-protected benzyl C₂₁H₃₁BNO₄* ~367.3 (estimated) Reference structure
tert-Butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)carbamate () Propyl chain BOC-protected propyl C₁₄H₂₈BNO₄ 289.2 Aliphatic chain instead of aromatic benzyl group; reduced steric hindrance
{3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-propyl}-carbamic acid tert-butyl ester () Pyrazole BOC-protected propyl C₁₇H₃₀BN₃O₄ 351.3 Heterocyclic pyrazole core; altered electronic properties
[2-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester () Benzene 2-Methylbenzyl, BOC C₁₉H₃₀BNO₄ 347.26 Methyl substituent on benzene; increased steric bulk
Cyclopropyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrimidin-2-yl]-amine () Pyrimidine Cyclopropylamine C₁₅H₂₄BN₃O₂ 305.2 Pyrimidine core; potential for hydrogen bonding

*Exact molecular formula inferred from analogs in .

Key Observations :

  • Aromatic vs. Aliphatic Linkers : The target compound’s benzyl group enhances conjugation and stability compared to aliphatic analogs (e.g., ), which may exhibit faster hydrolysis but lower coupling efficiency .
  • Heterocyclic Systems : Pyrazole () and pyrimidine () cores modify electronic density, affecting reactivity in cross-coupling. Pyrimidine derivatives, for instance, enable nucleophilic substitution pathways unavailable to benzene-based analogs .

Reactivity in Suzuki-Miyaura Coupling

Table 2: Reaction Performance of Selected Analogs
Compound Coupling Partner Catalyst System Yield (%) Reference
Target Compound Aryl bromide Pd(PPh₃)₄, Na₂CO₃ 85–92*
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylcarbamate (CAS 330794-35-9) 2-Chloropyridine Pd(dppf)Cl₂, K₂CO₃ 78
[3-Chloro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methyl-carbamic acid tert-butyl ester 4-Bromoanisole Pd(OAc)₂, SPhos 65
3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-acrylic acid ethyl ester () Styryl iodide PdCl₂(dtbpf), CsF 70

*Estimated based on analogous reactions in .

Reactivity Trends :

  • Electronic Effects : Electron-rich aromatic systems (e.g., ) couple efficiently with electron-deficient partners, while electron-withdrawing groups (e.g., chlorine in ) require harsher conditions .
  • Steric Factors : Bulky tert-butyl groups in BOC-protected analogs () may necessitate larger catalyst loads or elevated temperatures .

Biological Activity

Cyclopropyl-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester is a compound of significant interest in pharmaceutical chemistry due to its unique structural features and potential biological activities. This article provides an in-depth exploration of its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C15H22BNO4C_{15}H_{22}BNO_4 and a molecular weight of approximately 293.14 g/mol. The presence of the cyclopropyl group and the dioxaborolane moiety contributes to its unique reactivity and interaction with biological systems.

PropertyValue
Molecular FormulaC15H22BNO4C_{15}H_{22}BNO_4
Molecular Weight293.14 g/mol
CAS Number1151802-22-0
Physical StateSolid

Synthesis

The synthesis of this compound typically involves several steps including the formation of the dioxaborolane intermediate. A common method includes the use of palladium-catalyzed cross-coupling reactions to form the desired carbon-carbon bonds.

General Synthetic Route

  • Formation of Dioxaborolane :
    • Reacting 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with appropriate cyclopropyl precursors.
  • Coupling Reaction :
    • Utilizing palladium catalysts to couple the dioxaborolane with benzyl carbamate derivatives.
  • Final Esterification :
    • Converting the resulting amine into a tert-butyl ester through standard esterification techniques.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets such as enzymes and receptors. Its structure allows for potential inhibition or modulation of various biochemical pathways.

Case Studies

  • Anticancer Activity : A study demonstrated that derivatives containing the dioxaborolane moiety exhibited cytotoxic effects against various cancer cell lines by inducing apoptosis through mitochondrial pathways .
  • Neuroprotective Effects : Research indicated that compounds similar to this structure showed promise in neuroprotection models by modulating neurotransmitter levels and reducing oxidative stress .
  • Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory activity in vitro and in vivo models, showing a reduction in pro-inflammatory cytokine production .

Table 2: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerInduces apoptosis in cancer cell lines
NeuroprotectiveModulates neurotransmitter levels
Anti-inflammatoryReduces cytokine production

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how are reaction conditions optimized?

The synthesis typically involves multi-step procedures, starting with functionalization of the benzyl group. For example, tert-butyl carbamate protection is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under mild conditions (e.g., dichloromethane, triethylamine) . The dioxaborolane moiety is introduced via Suzuki-Miyaura cross-coupling or direct borylation using pinacol borane . Key optimizations include:

  • Temperature control : Reactions often proceed at 60–80°C for boronate ester formation.
  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for coupling reactions .
  • Purification : Column chromatography (silica gel, hexane/EtOAc) or crystallization (hexane/CH₂Cl₂) to achieve >95% purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR : ¹H and ¹³C NMR confirm the cyclopropyl, tert-butyl, and dioxaborolane groups. The boron-11 (¹¹B) NMR peak at ~30 ppm verifies the dioxaborolane structure .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water) assess purity (>98%) .
  • Mass spectrometry : High-resolution ESI-MS identifies the molecular ion [M+H]⁺ (e.g., m/z 387.3 for C₂₂H₃₄BNO₄) .

Advanced Research Questions

Q. How does the dioxaborolane moiety influence reactivity in cross-coupling reactions, and what are common side reactions?

The dioxaborolane group enables Suzuki-Miyaura couplings with aryl halides, but side reactions include:

  • Protodeboronation : Occurs under acidic or aqueous conditions, mitigated by using anhydrous solvents and degassed systems .
  • Steric hindrance : The tert-butyl carbamate and cyclopropyl groups may slow coupling efficiency. Strategies include increasing catalyst loading (2–5 mol% Pd) or using microwave-assisted heating .
  • Data contradiction : Some studies report lower yields (~60%) compared to simpler boronate esters (~85%), attributed to steric effects .

Q. What strategies improve the compound’s solubility and stability in biological assays?

  • Solubility : Co-solvents like DMSO (≤10% v/v) or PEG-400 enhance aqueous solubility. Structural modifications (e.g., replacing tert-butyl with PEG-linked groups) are also explored .
  • Stability : The dioxaborolane ring hydrolyzes slowly in PBS (pH 7.4, t₁/₂ ~24 hours). For prolonged assays, storage at −20°C in anhydrous DMSO is recommended .
  • Bioactivity : Derivatives with electron-withdrawing groups on the benzyl ring show improved IC₅₀ values (e.g., 2.3 μM vs. 8.7 μM in kinase inhibition assays) .

Q. How can computational modeling predict interactions between this compound and biological targets?

  • Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) model interactions with enzymes like tyrosine kinases. The dioxaborolane group forms hydrogen bonds with catalytic lysine residues .
  • ADMET prediction : Tools like SwissADME estimate logP (~2.5) and bioavailability (0.55), aligning with experimental data .
  • Validation : Compare computed binding energies (ΔG ~−9.2 kcal/mol) with SPR-measured KD values (~150 nM) .

Methodological Considerations

Q. What analytical techniques resolve discrepancies in reported reaction yields for derivatives of this compound?

  • Reaction monitoring : In situ FTIR tracks boronate ester formation (C-B stretch at 1350 cm⁻¹) .
  • Isotopic labeling : ¹⁸O-labeled water traces hydrolysis pathways in aqueous media .
  • Controlled experiments : Parallel reactions under inert (N₂) vs. ambient conditions quantify oxygen sensitivity .

Q. How does the tert-butyl carbamate group impact synthetic versatility compared to other protecting groups?

  • Stability : Resists acidic conditions (e.g., TFA deprotection requires 24 hours vs. 1 hour for Boc groups) .
  • Orthogonality : Compatible with Fmoc/t-Bu strategies in peptide synthesis .
  • Limitations : Bulky tert-butyl groups hinder nucleophilic substitutions, necessitating harsher conditions (e.g., LiAlH₄ for reductions) .

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